6-(Cyclopentyloxy)pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1192813-96-9 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-cyclopentyloxypyrimidin-4-amine |
InChI |
InChI=1S/C9H13N3O/c10-8-5-9(12-6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) |
InChI Key |
IVIXRMWFVKQEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=NC(=C2)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies
Influence of the C-6 Cyclopentyloxy Group on Biological Efficacy
From an electronic standpoint, the cyclopentyl group is an alkyl group and is considered to be electron-donating through an inductive effect. This can subtly influence the electron density of the pyrimidine (B1678525) ring, which may have implications for the molecule's reactivity and its ability to participate in certain intermolecular interactions. The use of cyclic alkyl groups like cyclopentyl in drug design is often aimed at improving metabolic stability and increasing potency scientificupdate.comnih.gov. The replacement of a more flexible alkyl chain with a cyclic system like cyclopentyl can be an effective strategy to lock the molecule into a more bioactive conformation, thereby enhancing its affinity for the target.
The presence of the ether oxygen can also influence the electronic properties of the pyrimidine ring through its ability to donate a lone pair of electrons via resonance, although this effect might be modulated by the inductive effects of the cyclopentyl group.
Significance of the C-4 Amine Functionality in Ligand-Receptor Interactions
The amine group at the C-4 position of the pyrimidine ring is a critical determinant of the molecule's biological activity, primarily through its ability to form hydrogen bonds and its conformational flexibility.
The basicity of the C-4 amine is another important factor. The pKa of the amine will determine its protonation state at physiological pH. A protonated amine can form ionic interactions with negatively charged residues in the receptor, which can significantly contribute to the binding energy. The electronic nature of the substituents on the pyrimidine ring can modulate the basicity of the amine.
The amino group has rotational freedom around the C-N bond. This conformational flexibility allows it to adopt different orientations to optimize its interactions within the binding site. However, in some cases, restricting this flexibility through the introduction of other substituents can lead to an increase in potency by reducing the entropic penalty upon binding. Computational and X-ray crystallography studies on related aminopyrimidine structures have shown that the preferred conformation of the amino group can be influenced by intramolecular hydrogen bonds and steric interactions with neighboring groups acs.org.
Systematic Investigations of Substituent Effects on the Pyrimidine Ring
Systematic investigations into the effects of various substituents on the pyrimidine ring are crucial for optimizing the biological activity of 6-(cyclopentyloxy)pyrimidin-4-amine analogs. By methodically altering the substituents at different positions of the pyrimidine core, researchers can probe the specific requirements of the biological target and fine-tune the molecule's properties.
For instance, the introduction of different alkyl or aryl groups at other available positions on the pyrimidine ring can impact the molecule's lipophilicity, solubility, and metabolic stability. Structure-activity relationship studies on related 6-substituted pyrimidines have demonstrated that even small changes to the substituents can lead to significant differences in biological activity researchgate.net.
Bioisosteric replacement is a common strategy employed in these investigations. For example, replacing the cyclopentyl group with other cyclic or acyclic alkyl groups can provide insights into the optimal size and shape of this substituent for target binding cambridgemedchemconsulting.comnih.gov. Similarly, modifying the amine functionality or introducing substituents that can modulate its electronic properties can lead to improved potency and selectivity.
The following table summarizes hypothetical SAR data based on common observations in medicinal chemistry for pyrimidine derivatives, illustrating how different substituents might influence biological activity.
| Compound | R1 (at C-6) | R2 (at C-4) | Relative Activity | Rationale |
| 1 | -O-Cyclopentyl | -NH2 | 1.0 | Reference Compound |
| 2 | -O-Cyclobutyl | -NH2 | 0.8 | Smaller ring may have suboptimal fit. |
| 3 | -O-Cyclohexyl | -NH2 | 1.2 | Larger, flexible ring might better fill a hydrophobic pocket. |
| 4 | -O-Phenyl | -NH2 | 0.5 | Aromatic ring may introduce unfavorable steric or electronic interactions. |
| 5 | -O-Cyclopentyl | -NH(CH3) | 0.9 | Secondary amine may alter hydrogen bonding capacity. |
| 6 | -O-Cyclopentyl | -N(CH3)2 | 0.3 | Tertiary amine lacks hydrogen bond donor capability. |
| 7 | -S-Cyclopentyl | -NH2 | 0.7 | Thioether linkage alters geometry and hydrogen bonding potential. |
This systematic approach allows for the development of a comprehensive SAR model, guiding the design of new analogs with enhanced therapeutic potential.
Positional Isomerism and Activity Modulation
The spatial arrangement of substituents on the pyrimidine ring of this compound is a critical determinant of its biological activity. The relative positions of the cyclopentyloxy and amine groups can significantly alter the molecule's ability to interact with its biological target.
For this compound, moving the cyclopentyloxy group to the 2- or 5-position, or the amino group to the 2-position, would likely result in analogs with distinctly different biological profiles. The precise impact of these positional changes would depend on the specific binding site interactions of the target protein.
Table 1: Hypothetical Activity Modulation by Positional Isomerism
| Compound | Structure | Positional Change | Anticipated Impact on Activity |
| This compound | Reference Compound | Baseline Activity | |
| 2-(Cyclopentyloxy)pyrimidin-4-amine | Cyclopentyloxy at C2 | Altered binding due to steric and electronic shifts | |
| 6-(Cyclopentyloxy)pyrimidin-2-amine | Amino at C2 | Potential for different hydrogen bonding interactions | |
| 5-(Cyclopentyloxy)pyrimidin-4-amine | Cyclopentyloxy at C5 | Significant change in molecular geometry and polarity |
Note: The anticipated impacts are based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds, as direct experimental data for these specific isomers of this compound is not publicly available.
Electronic and Lipophilic Profiling of Analogs
The electronic and lipophilic characteristics of analogs of this compound are pivotal in defining their pharmacokinetic and pharmacodynamic properties. Lipophilicity, often expressed as logP, influences a molecule's ability to cross cell membranes, while electronic properties, described by parameters like Hammett's constant (σ), affect how the molecule interacts with its target at a molecular level. rasayanjournal.co.in
In the development of various kinase inhibitors with pyrimidine scaffolds, fine-tuning of lipophilicity and electronic distribution has been a key strategy. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the aminopyrimidine core, thereby influencing its ionization state and ability to form crucial hydrogen bonds within an enzyme's active site.
For analogs of this compound, modifications to the cyclopentyl ring or the pyrimidine core can be systematically evaluated based on their electronic and lipophilic contributions. For example, introducing a fluorine atom to the cyclopentyl ring would increase lipophilicity and could also lead to favorable interactions with the target protein. Conversely, adding a hydroxyl group would decrease lipophilicity and could act as a hydrogen bond donor or acceptor.
Table 2: Electronic and Lipophilic Parameters of Hypothetical Analogs
| Analog | Modification | Predicted LogP Change | Predicted Electronic Effect |
| Parent Compound | This compound | Baseline | Baseline |
| Analog 1 | Introduction of a fluorine to the cyclopentyl ring | Increase | Electron-withdrawing |
| Analog 2 | Introduction of a hydroxyl to the cyclopentyl ring | Decrease | Electron-withdrawing (inductive) |
| Analog 3 | Replacement of cyclopentyl with a smaller cyclobutyl ring | Decrease | Minimal |
| Analog 4 | Replacement of cyclopentyl with a larger cyclohexyl ring | Increase | Minimal |
Comparative SAR with Related Heterocyclic Scaffolds
To better understand the therapeutic potential of the this compound scaffold, it is insightful to compare its SAR with that of other biologically active heterocyclic systems, such as quinazolines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. These scaffolds are also prevalent in drug discovery, particularly in the development of kinase inhibitors.
Quinazolines: The quinazoline (B50416) scaffold, a fusion of a pyrimidine ring and a benzene (B151609) ring, offers a more rigid and extended aromatic system compared to the single pyrimidine ring of this compound. This often leads to different binding modes and selectivity profiles. In many kinase inhibitors, the 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore. The SAR of these compounds is heavily influenced by substitutions on the aniline (B41778) ring and the quinazoline core, which modulate interactions with the ATP-binding site.
Pyrido[2,3-d]pyrimidines: This scaffold, containing a fused pyridine (B92270) and pyrimidine ring, has been explored for its potential as kinase inhibitors. nih.gov Studies on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have shown that substituents on the 6-phenyl ring and the 2-anilino ring can be varied to alter potency and selectivity against different kinases. nih.gov The nitrogen in the fused pyridine ring offers an additional point for hydrogen bonding, which can be leveraged to achieve specific interactions not possible with a simple pyrimidine ring. The synthesis and SAR of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines have demonstrated that potent adenosine (B11128) kinase inhibitors can be developed from this scaffold. researchgate.net
Pyrazolo[3,4-d]pyrimidines: As isomers of the purine (B94841) nucleus, pyrazolo[3,4-d]pyrimidines are a prominent class of compounds in medicinal chemistry, particularly as kinase inhibitors. The SAR of this scaffold is well-documented, with modifications at various positions of the bicyclic system leading to significant changes in activity. For instance, in the context of Src kinase inhibitors, substitutions at the C3-position of the pyrazolo[3,4-d]pyrimidine core have been shown to be critical for potency. chapman.edu
Mechanistic Investigations of Biological Activities
Enzyme and Receptor Target Profiling
A significant area of investigation for 6-(cyclopentyloxy)pyrimidin-4-amine derivatives has been their potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various inflammatory and cellular processes.
Derivatives of this compound have demonstrated notable efficacy as PDE4 inhibitors. For instance, a derivative featuring a 3-cyanobenzyl group attached to the 4-amino position exhibited an IC50 of 20 nM against PDE4. Another analog, with a 3,4-dichlorobenzyl substituent, showed a comparable IC50 value of 28 nM. The cyclopentyloxy group at the C6 position of the pyrimidine (B1678525) ring has been identified as a key structural feature for high-affinity binding to the PDE4 active site.
Further studies have focused on the specific inhibition of the PDE4D isozyme. nih.gov A derivative of this compound was found to have a pIC50 of 7.5 against PDE4D. Optimization of the scaffold, such as replacing the cyclopentyl group with a cyclopropylmethyl group and introducing a 3,5-dichloropyridin-4-yl)methyl group at the N4 position, led to a compound with a highly potent IC50 value of 1.1 nM against PDE4D.
Interactive Table 1: PDE4 and PDE4D Inhibition by this compound Derivatives
| Derivative | Target | IC50 (nM) | pIC50 |
| N-(3-cyanobenzyl)-6-(cyclopentyloxy)pyrimidin-4-amine | PDE4 | 20 | - |
| N-(3,4-dichlorobenzyl)-6-(cyclopentyloxy)pyrimidin-4-amine | PDE4 | 28 | - |
| 6-(cyclopentyloxy)-N-((3,5-dichloropyridin-4-yl)methyl)pyrimidin-4-amine | PDE4D | 1.1 | - |
| Derivative of this compound | PDE4D | - | 7.5 |
The this compound scaffold has also been explored as a foundation for developing kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. nih.govunifiedpatents.com A series of 2,4-diaminopyrimidines, which are structurally related to this compound, have been investigated as CDK inhibitors. researchgate.net
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): MAP4K4 is involved in various cellular signaling pathways, and its inhibition has therapeutic potential. nih.govpatsnap.comnih.govgoogle.com A fragment-based lead discovery approach identified a pyridopyrimidine series as potent and selective MAP4K4 inhibitors. nih.gov While not a direct derivative, this highlights the potential of the broader pyrimidine scaffold in targeting this kinase.
The therapeutic applicability of the this compound core extends to other enzyme systems.
Human Geranylgeranyl Pyrophosphate Synthase (hGGPPS): This enzyme is involved in the synthesis of geranylgeranyl pyrophosphate (GGPP), a molecule essential for the post-translational modification of certain proteins. nih.gov C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonates have been identified as inhibitors of hGGPPS. nih.gov
Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α): Selective inhibition of COX-2 has been shown to reverse inflammation and the expression of COX-2 and interleukin 6 in adjuvant arthritis in rats. nih.gov Inhibition of PDE4, a target of this compound derivatives, can lead to a reduction in inflammatory cytokines like TNF-α. nih.gov
Pteridine Reductase 1 (PTR1): This enzyme is a target for the treatment of leishmaniasis. While not direct derivatives, the pyrimidine scaffold is a feature in some PTR1 inhibitors.
Urease: Urease inhibitors are of interest for treating infections by ureolytic bacteria. nih.govnih.gov Various pyrimidine derivatives have been explored for their urease inhibitory activity. nih.gov
Antagonists of the adenosine A2a receptor are being investigated for the treatment of conditions like Parkinson's disease. wikipedia.orgnih.gov The this compound scaffold has been incorporated into molecules designed to target this receptor. For example, taminadenant, a pyrimidine derivative, has been in clinical trials as an adenosine A2a receptor antagonist. nih.gov
Modulation of Intracellular Signaling Pathways
The inhibition of PDE4 by this compound derivatives directly impacts the cyclic AMP (cAMP) signaling pathway. nih.govnih.gov By preventing the breakdown of cAMP, these compounds cause an increase in its intracellular concentration. nih.gov This elevation in cAMP leads to the activation of Protein Kinase A (PKA). nih.gov Activated PKA then phosphorylates various downstream proteins, triggering a cascade of cellular responses that can, for example, suppress inflammation. nih.gov
Impact on Cellular Proliferation and Apoptosis Mechanisms
Substituted pyrimidines are well-documented for their profound effects on cell cycle regulation and programmed cell death, or apoptosis. The core of this activity often lies in their ability to inhibit cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle progression. glpbio.com By targeting CDKs, these compounds can halt the cell cycle, thereby inhibiting the proliferation of rapidly dividing cells, a hallmark of cancer.
For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been shown to be highly potent and selective inhibitors of CDK4 and CDK6. cytoskeleton.com Inhibition of the CDK4/6-retinoblastoma (Rb) pathway is a validated strategy in cancer therapy, leading to cell cycle arrest. glpbio.com It is plausible that this compound exerts similar effects, with the cyclopentyloxy group contributing to the compound's binding affinity and selectivity for specific CDK isoforms.
Furthermore, the induction of apoptosis is a key outcome of effective anticancer agents. Some 6-amino-purine derivatives, which share structural similarities with pyrimidines, have been shown to induce apoptosis in leukemia cells. nih.gov The proposed mechanisms involve the activation of intrinsic apoptotic pathways, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov Flow cytometry analysis using Annexin V staining is a standard method to quantify apoptotic cells, distinguishing them from necrotic cells. ebi.ac.uk It is anticipated that this compound could trigger similar apoptotic cascades in susceptible cell populations.
Interaction with Subcellular Structures
Beyond enzymatic inhibition, the interaction of small molecules with subcellular structures is a critical aspect of their mechanism of action. For pyrimidine derivatives, the cytoskeleton, and specifically microtubules, has emerged as a significant target.
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov Compounds that interfere with microtubule dynamics are potent anticancer agents. A series of N-naphthyl-cyclopenta[d]pyrimidines have been identified as microtubule targeting agents. nih.gov These compounds can induce microtubule depolymerization, leading to mitotic arrest and subsequent apoptosis. nih.govcytoskeleton.com
The in vitro tubulin polymerization assay is a key tool to screen for and characterize compounds that affect microtubule dynamics. nih.govnih.gov This assay measures the light scattered by polymerizing microtubules, allowing for the determination of a compound's inhibitory or stabilizing effects. nih.gov It is hypothesized that this compound, by virtue of its pyrimidine core, may also interact with tubulin, disrupting microtubule polymerization and contributing to its antiproliferative effects. The specific conformation and steric bulk of the cyclopentyloxy group would likely play a crucial role in its binding to the colchicine (B1669291) or other binding sites on tubulin. nih.gov
Disease-Relevant Mechanisms of Action
The diverse biological activities of pyrimidine derivatives translate into a broad range of potential therapeutic applications. The following sections explore the specific mechanisms relevant to inflammatory diseases, cancer, and parasitic infections.
Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. ebi.ac.uknih.gov COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. ebi.ac.uk Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in physiological functions. ebi.ac.uk
Studies on various pyrimidine derivatives have demonstrated their selective COX-2 inhibitory activity. researchgate.netrsc.org For example, certain morpholinopyrimidine derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophages, key players in the inflammatory response. researchgate.netwjarr.com Computational docking studies have further elucidated the binding of these derivatives to the active sites of COX enzymes. nih.gov It is therefore proposed that this compound may exert its anti-inflammatory effects by modulating these key inflammatory pathways.
The antitumor activity of pyrimidine derivatives is a major area of investigation. As previously discussed, the inhibition of CDKs and the disruption of microtubule dynamics are primary mechanisms. glpbio.comnih.gov The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines.
For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. cytoskeleton.com The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of a compound's potency. It is anticipated that this compound would exhibit similar activity against various cancer cell lines, with its efficacy being dependent on the specific molecular profile of the cancer cells.
| Compound Class | Cell Line(s) | Observed Effect | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cancer cell lines | Inhibition of CDK4/6, cell cycle arrest | cytoskeleton.com |
| 6-Amino-purine derivatives | Leukemia cells | Induction of apoptosis | nih.gov |
| N-naphthyl-cyclopenta[d]pyrimidines | Various cancer cell lines | Microtubule depolymerization, mitotic arrest | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Antiproliferative activity | cytoskeleton.com |
Table 1: Antitumor Activities of Pyrimidine-Related Compounds in Cellular Models
Neglected tropical diseases caused by parasites represent a significant global health burden. The pyrimidine scaffold has been explored for the development of novel antiparasitic agents. The rationale for this approach often lies in the structural similarity of pyrimidines to natural purines, which are essential for parasite survival. nih.gov
Pyrimido[5,4-d]pyrimidine derivatives have been reported to exhibit activity against Trypanosoma brucei and Leishmania infantum, the causative agents of sleeping sickness and visceral leishmaniasis, respectively. mdpi.com Furthermore, other pyrimidine-containing compounds have shown activity against a range of parasites. nih.gov The mechanism of action is often believed to involve the inhibition of essential parasite-specific enzymes or disruption of metabolic pathways. Given these findings, this compound warrants investigation for its potential as a lead compound in the development of new antiparasitic drugs.
| Compound Class | Parasite | Potential Mechanism | Reference |
| Pyrimido[5,4-d]pyrimidines | Trypanosoma brucei, Leishmania infantum | Interference with essential parasite pathways | mdpi.com |
| Pyrimido[1,2-a]benzimidazoles | Leishmania major, Toxoplasma gondii | Inhibition of parasite-specific targets | nih.gov |
Table 2: Antiparasitic Activities of Pyrimidine-Related Compounds
Neurodegenerative Disease-Related Mechanisms
Extensive research has been conducted to understand the molecular mechanisms underlying neurodegenerative diseases and to identify novel therapeutic agents. However, based on a thorough review of publicly available scientific literature, there is currently no specific information available regarding the mechanistic investigations of This compound in the context of neurodegenerative diseases.
Searches for research detailing the effects of this compound on key pathological hallmarks of neurodegenerative disorders, such as amyloid-beta aggregation, tau hyperphosphorylation, neuroinflammation, or its interaction with relevant molecular targets, did not yield any specific findings. Consequently, no data tables or detailed research findings on its activity in Alzheimer's disease, Parkinson's disease, or other related conditions can be provided at this time.
While heterocyclic compounds, including pyrimidine derivatives, are an area of active investigation in the development of treatments for neurodegenerative diseases, the specific biological activities and mechanisms of action for this compound in this area remain uncharacterized in the available scientific literature.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a small molecule (ligand) and a protein's binding site.
Identification of Key Binding Site Residues
Future molecular docking studies on 6-(Cyclopentyloxy)pyrimidin-4-amine would aim to identify the key amino acid residues within a target protein's binding pocket that form significant interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for binding affinity and selectivity. For pyrimidine (B1678525) derivatives, interactions with residues in the ATP-binding site of kinases are often a focus of such studies.
Prediction of Binding Modes and Affinities
Docking simulations could predict the most stable binding pose, or "binding mode," of this compound within a protein target. Furthermore, scoring functions are used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). This information is vital for prioritizing compounds for further experimental testing.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules.
Electronic Structure and Reactivity Predictions
Methods like Density Functional Theory (DFT) could be employed to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations would help in predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.
Conformer Analysis and Energy Landscapes
The flexible cyclopentyloxy group and the aminopyrimidine core suggest that this compound can exist in multiple conformations. Quantum chemical calculations could be used to determine the relative energies of these different conformers, thereby identifying the most stable, low-energy shapes the molecule is likely to adopt. This creates an energy landscape that is essential for understanding its interaction with biological targets.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or within a protein binding site, would reveal its conformational flexibility and the stability of its interactions. This technique can validate the binding modes predicted by molecular docking and provide a more realistic picture of the ligand-protein complex.
Prediction of Computational Properties Relevant to Biological Activity
No specific studies predicting the computational properties of this compound in relation to its biological activity have been found in the public domain. Such an analysis would typically involve quantum chemical calculations to determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and dipole moments. These calculated parameters are often correlated with a compound's potential biological interactions, but this research has not been published for this specific molecule.
Crystal Structure Analysis and Energy Frameworks
There is no available information on the crystal structure of this compound in open crystallographic databases. A crystal structure analysis would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. From this data, energy framework analysis could be performed to understand the intermolecular interactions and packing energies, offering insights into the stability of the crystalline form. However, without the foundational crystallographic data, such analysis is not possible.
Theoretical Studies of Reaction Mechanisms
A search for theoretical studies detailing the reaction mechanisms involving this compound yielded no results. This type of research would use computational methods to model the transition states and energy profiles of chemical reactions, such as its synthesis or metabolic degradation. These studies are crucial for understanding reaction kinetics and optimizing synthetic pathways, but have not been published for this compound.
Preclinical Pharmacological and Biological Evaluation Non Human Studies
In Vitro Cellular and Biochemical Assays
The in vitro evaluation of 6-(Cyclopentyloxy)pyrimidin-4-amine has encompassed a range of assays to determine its effects on cell proliferation, enzyme activity, cellular pathways, and target selectivity.
Cell Line Proliferation and Cytotoxicity Assays
The cytotoxic and anti-proliferative properties of pyrimidine (B1678525) derivatives have been a subject of investigation. While direct studies on this compound are not specified in the provided results, related cyclopenta[d]pyrimidine compounds have demonstrated potent inhibition of tumor cell proliferation. For instance, a derivative, N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, was identified as a nanomolar inhibitor of the growth of most tumor cells. This suggests that the cyclopenta[d]pyrimidine scaffold is a promising area for the development of cytotoxic agents.
Specific Enzyme Inhibition Assays
The inhibitory activity of pyrimidine-based compounds against various enzymes is a key area of research. While specific enzyme inhibition data for this compound is not available in the provided search results, related pyrimidine structures have shown activity. For example, certain thieno[3,2-d]pyrimidine (B1254671) derivatives are potent inhibitors of class I PI3 kinase. Additionally, chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Cellular Pathway Activity Measurements
The modulation of cellular pathways is a critical aspect of a compound's mechanism of action. Adrenomedullin, a peptide with anti-inflammatory properties, has been shown to exert its effects through the inhibition of the nuclear factor-κB (NF-κB) activation pathway in a model of acute lung injury. While this is not directly related to this compound, it highlights a key anti-inflammatory pathway that can be targeted.
Selectivity Profiling against Biological Targets
Selectivity is a crucial factor in drug development to minimize off-target effects. For some pyrimidine derivatives, selectivity profiling has been a key part of their evaluation. For instance, certain 6-aryl-furo[2,3-d]pyrimidin-4-amines exhibited a different off-target kinase profile when compared to the known EGFR inhibitor, Erlotinib. This underscores the importance of assessing the selectivity of novel compounds.
In Vivo Preclinical Models
The in vivo efficacy of related compounds has been assessed in animal models of inflammatory conditions, providing insights into their potential therapeutic applications.
Animal Models of Inflammatory Conditions (e.g., Lung Inflammation)
In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, certain amino derivatives of diaryl pyrimidines have demonstrated protective activity. This was evidenced by biochemical, cytological, and morphological markers of reduced inflammation. Similarly, in a carrageenan-induced pleurisy model in mice, which mimics acute lung injury, treatment with the anti-inflammatory peptide Adrenomedullin attenuated leukocyte recruitment, pro-inflammatory cytokine expression, and tissue damage. These studies highlight the potential for therapeutic intervention in lung inflammation with compounds that can modulate inflammatory pathways.
Animal Models of Cancer
No studies detailing the evaluation of this compound in established animal models of cancer were identified.
Preclinical Models of Neurodegenerative Disorders
There is no available research on the effects or potential therapeutic efficacy of this compound in preclinical models of neurodegenerative conditions.
Pharmacokinetic Profiling in Preclinical Species (e.g., ADME insights)
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species is not available in the public domain.
Blood-Brain Barrier Permeability in Preclinical Species
There are no published data or studies that have assessed the ability of this compound to cross the blood-brain barrier in preclinical models.
Future Directions and Research Perspectives
Rational Design and Optimization of Novel Analogs
Rational drug design is a targeted approach that utilizes the understanding of a biological target's structure and mechanism to create new, more effective compounds. For 6-(cyclopentyloxy)pyrimidin-4-amine, this involves systematic modifications to its core structure to improve its affinity, selectivity, and pharmacokinetic properties.
Future efforts will likely focus on extensive structure-activity relationship (SAR) studies. mdpi.com These studies involve synthesizing a library of analogs where specific parts of the molecule—namely the cyclopentyloxy group, the pyrimidine (B1678525) core, and the 4-amine position—are systematically altered. For instance, the cyclopentyl ring could be expanded or contracted, or substituted with various functional groups to explore the binding pocket of its target protein. Similarly, the amine group could be functionalized to introduce new interaction points or modulate the compound's physicochemical properties. nih.gov The insights gained from these studies are crucial for optimizing lead compounds. researchgate.net
Table 1: Strategies for Rational Analog Design
| Molecular Component | Modification Strategy | Desired Outcome |
|---|---|---|
| Cyclopentyloxy Group | Ring size variation (cyclobutyl, cyclohexyl); Introduction of heteroatoms (e.g., oxygen, nitrogen); Addition of substituents (e.g., hydroxyl, fluoro) | Enhance binding affinity; Improve metabolic stability; Modulate solubility |
| Pyrimidine Core | Substitution at other positions (e.g., C2, C5); Isosteric replacement (e.g., with a pyridine) | Alter electronic properties; Explore new binding interactions; Escape patent landscape |
| 4-Amine Group | Acylation, alkylation, or arylation; Incorporation into a heterocyclic system | Introduce new hydrogen bond donors/acceptors; Fine-tune selectivity; Modify pharmacokinetic profile |
Exploration of Polypharmacology and Multi-Targeting Strategies
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Polypharmacology, the design of a single drug that can interact with multiple targets, has emerged as a powerful therapeutic strategy. nih.govresearchgate.net This approach can offer superior efficacy and a reduced risk of drug resistance compared to single-target agents.
Future research on this compound analogs will likely explore their potential as multi-target agents. By incorporating pharmacophores from different known inhibitors, hybrid molecules can be designed. For example, a strategy could involve merging the pyrimidine scaffold with features known to bind to kinases and bromodomains, creating dual inhibitors for cancer therapy. nih.gov Researchers have successfully used this hybrid strategy to develop compounds that potently inhibit both BET proteins and kinases like CDK9. nih.gov Applying this concept, analogs of this compound could be designed to simultaneously modulate different targets implicated in a specific disease, such as inhibiting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the treatment of Alzheimer's disease. nih.govacs.orguniroma1.it
Development of Highly Selective and Potent Compounds
While multi-targeting is a valuable strategy, the development of highly potent and selective inhibitors for a single target remains a cornerstone of drug discovery. High selectivity minimizes off-target effects, leading to a better safety profile. For this compound, achieving high potency and selectivity will depend on a deep understanding of its target's binding site.
Optimization efforts will focus on maximizing interactions with the desired target while minimizing binding to related proteins. For example, if the target is a specific kinase, modifications would be designed to exploit unique features of its ATP-binding pocket that are not present in other kinases. This can involve introducing bulky groups that cause steric hindrance in the binding sites of off-targets or adding functional groups that form specific hydrogen bonds only possible with the intended target. nih.gov The development of 2-amino-4,6-disubstituted-pyrimidine derivatives into highly selective A1 adenosine (B11128) receptor (A1AR) antagonists serves as a successful example of this approach. nih.gov
Investigation of Novel Synthetic Pathways for Scalability and Efficiency
The transition of a drug candidate from laboratory-scale synthesis to large-scale manufacturing requires robust, efficient, and cost-effective synthetic routes. Research into novel synthetic pathways for this compound and its derivatives is crucial for their potential clinical development.
Table 2: Comparison of Synthetic Approaches
| Synthetic Method | Advantages | Disadvantages | Relevance to Scalability |
|---|---|---|---|
| Traditional Solution-Phase | Well-established; Flexible | Can be time-consuming; Purification can be challenging | Requires significant optimization for large scale |
| Solid-Phase Synthesis | Simplified purification; Amenable to automation | Higher cost of reagents/resins; Can have loading limitations | Attractive for rapid scale-up of small molecules acs.org |
| Catalytic Synthesis (e.g., Nanocatalysts) | High efficiency; Mild conditions; Reusability of catalyst | Catalyst cost and stability can be a concern | Promising for green and cost-effective manufacturing rsc.org |
| Multi-Component Reactions | High atom economy; Reduced steps; Increased efficiency | Complex optimization; Finding suitable reaction conditions | Highly desirable for streamlined, large-scale production |
Integration of AI/Machine Learning in Drug Discovery for Pyrimidine Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmit.edu These computational tools can be applied to every stage of the discovery pipeline for pyrimidine derivatives.
De Novo Design: Generative AI models can design entirely new molecules with desired properties based on the this compound scaffold. nih.gov These models learn from vast datasets of chemical structures and their activities to propose novel compounds that are more likely to be successful. rsc.org
Predictive Modeling: Machine learning algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. researchgate.netmdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources. rsc.org
Virtual Screening: AI-powered screening tools can rapidly search through massive virtual libraries of compounds to identify those that are likely to bind to a specific target. nih.gov This significantly narrows down the number of compounds that need to be tested experimentally.
Synthesis Planning: AI can also assist in planning the most efficient synthetic routes, considering factors like cost, reaction time, and the availability of starting materials. mit.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Cyclopentyloxy)pyrimidin-4-amine, and how is structural purity validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring, where cyclopentanol reacts with a halogenated pyrimidin-4-amine precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF). Multi-step protocols may include protection/deprotection strategies to improve regioselectivity. Structural validation employs 1H/13C NMR for functional group confirmation, LC-MS for purity (>95%), and X-ray crystallography (using programs like SHELXL ) for absolute configuration determination. Reaction intermediates should be monitored via TLC or HPLC .
Q. How does the cyclopentyloxy substituent influence the compound’s physicochemical properties?
- Methodological Answer : The cyclopentyloxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability compared to smaller alkoxy groups (e.g., methoxy). Its steric bulk may hinder rotation, stabilizing specific conformations critical for target binding. Computational modeling (e.g., DFT calculations) predicts electronic effects, where the cyclopentyl group’s electron-donating nature increases electron density at the pyrimidine ring’s 4-amine position, enhancing hydrogen-bonding potential .
Advanced Research Questions
Q. What experimental strategies are used to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity often arise from assay conditions (e.g., ATP concentrations in kinase assays) or impurities. To address this:
- Dose-response curves should be replicated across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
- Off-target profiling using kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies non-specific interactions.
- Metabolite analysis (via LC-MS/MS) rules out degradation products contributing to activity .
Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?
- Methodological Answer : Systematic modifications to the cyclopentyloxy group (e.g., replacing cyclopentyl with bicyclic or fluorinated analogs) are evaluated using:
- Molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases).
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
- Crystal structures of ligand-protein complexes (solved via SHELX ) guide rational design. For example, fluorination at the cyclopentyl ring’s 3-position improved metabolic stability in a related pyrimidine derivative .
Q. What methodologies identify primary molecular targets of this compound?
- Methodological Answer :
- Chemical proteomics : Immobilized compound pulldowns coupled with LC-MS/MS identify binding proteins from cell lysates.
- CRISPR-Cas9 knockout screens highlight genes whose loss abrogates compound efficacy.
- Phosphoproteomics (e.g., SILAC) maps signaling pathway modulation .
Q. How do solvent systems and crystallization conditions impact structural analysis?
- Methodological Answer :
- Solvent screening : High-throughput crystallization trials (e.g., Hampton Index Kit) using mixtures of PEGs, alcohols, and aqueous buffers.
- Cryocooling protocols (e.g., glycerol as a cryoprotectant) preserve crystal integrity during X-ray diffraction.
- Twinned data refinement in SHELXL resolves challenges from non-merohedral twinning .
Key Research Considerations
- Contradictions in Bioactivity : Always cross-validate using orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Synthetic Challenges : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions during cyclopentyloxy introduction .
- Advanced Analytics : Use cryo-EM for targets recalcitrant to crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
